molecular formula C16H15N5O4 B2716482 methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034383-59-8

methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2716482
CAS No.: 2034383-59-8
M. Wt: 341.327
InChI Key: USHXPMVIUZBRNA-UHFFFAOYSA-N
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Description

Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a complex organic compound that has gained interest in scientific research due to its potential applications in various fields. This compound features a benzoate ester linked to a pyrazole-oxadiazole hybrid structure, making it a subject of study for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common route is the condensation of methyl 4-aminobenzoate with a suitable pyrazole derivative, followed by the formation of the oxadiazole ring under specific conditions. This involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) and subsequent functional group modifications.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Advanced techniques like flow chemistry could be employed to enhance the efficiency of the synthetic route, reducing reaction times and improving overall production metrics.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is known to participate in various chemical reactions, including:

  • Oxidation: : Introduction of oxygen functionalities, altering the electronic properties of the compound.

  • Reduction: : Removal of oxygen or addition of hydrogen, modifying its reactivity.

  • Substitution: : Replacement of one functional group with another, typically under specific catalysis.

Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Conditions vary from room temperature to elevated temperatures, often in inert atmospheres to prevent side reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals due to its versatile functional groups.

Biology: : In biological studies, this compound can be employed as a probe to study enzyme interactions or as a lead compound in drug discovery, given its ability to interact with various biological targets.

Medicine: : The potential therapeutic applications of this compound include its use as an antimicrobial agent, thanks to its structural features that inhibit bacterial growth.

Industry: : In industrial applications, it can be used in the manufacture of specialty chemicals and materials, leveraging its stability and reactivity under different conditions.

Mechanism of Action

The mechanism by which methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate exerts its effects typically involves interaction with specific molecular targets. This can include binding to enzymes or receptors, altering their activity. The pathways involved often include modulation of signal transduction mechanisms, influencing cellular processes such as metabolism or immune response.

Comparison with Similar Compounds

When compared to similar compounds, such as benzamide derivatives or other pyrazole-oxadiazole hybrids, methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate stands out due to its unique combination of functional groups, which impart distinctive reactivity and biological activity.

List of Similar Compounds

  • Benzamide derivatives

  • Pyrazole-oxadiazole hybrids

  • Other benzoate esters

By highlighting the specificity of its synthetic route, reactivity, and applications, this article showcases the importance of this compound in scientific research and industry.

Properties

IUPAC Name

methyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-21-9-12(7-18-21)14-19-13(25-20-14)8-17-15(22)10-3-5-11(6-4-10)16(23)24-2/h3-7,9H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHXPMVIUZBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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